molecular formula C45H74NO8P B11937362 1,2-Diarachidonoyl-glycero-3-phosphoethanolamine

1,2-Diarachidonoyl-glycero-3-phosphoethanolamine

Cat. No.: B11937362
M. Wt: 788.0 g/mol
InChI Key: JTERLNYVBOZRHI-PPBJBQABSA-N
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Description

1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is a phospholipid phosphatidylethanolamine. It is unique among phosphatidylethanolamines as it does not significantly affect protein phosphatase PP2A activity and does not inhibit insulin-stimulated GLUT4 translocation . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diarachidonoyl-glycero-3-phosphoethanolamine can be synthesized through esterification reactions involving arachidonic acid and glycerophosphoethanolamine. The reaction typically involves the use of chloroform as a solvent and requires careful control of reaction conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The compound is often produced in liquid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1,2-Diarachidonoyl-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized phospholipids.

    Reduction: Reduction reactions can modify the double bonds in the arachidonic acid chains.

    Substitution: Substitution reactions can occur at the phosphate group or the ethanolamine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with modified functional groups .

Scientific Research Applications

1,2-Diarachidonoyl-glycero-3-phosphoethanolamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition (arachidonic acid) and its lack of significant effect on protein phosphatase PP2A activity. This makes it a valuable tool in research focused on lipid signaling and membrane dynamics .

Properties

Molecular Formula

C45H74NO8P

Molecular Weight

788.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] phosphate

InChI

InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t43-/m1/s1

InChI Key

JTERLNYVBOZRHI-PPBJBQABSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

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